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A comprehensive analysis of 1,2-Benzisothiazol-3(2H)-one, a compound of significant industrial

and research interest. This guide provides a detailed exploration of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights
for researchers, scientists, and professionals in drug development.

Introduction

The quest for novel therapeutic agents and functional materials frequently leads researchers to
the diverse world of heterocyclic compounds. Among these, the 1,2-benzisothiazole scaffold
has garnered considerable attention due to its wide range of biological activities and
applications. While the initial focus of this guide was intended to be 1,2-Benzisothiazole-3-
carboxaldehyde, a thorough investigation of scientific literature and chemical databases
revealed a scarcity of available spectroscopic data for this specific derivative.

In contrast, the closely related and structurally significant analogue, 1,2-Benzisothiazol-3(2H)-
one, is a well-characterized compound with a wealth of published spectroscopic information.
This compound, often referred to as Benzisothiazolinone (BIT), is a widely used biocide and a
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valuable synthon in medicinal chemistry.[1] Understanding its spectroscopic signature is
paramount for its identification, quality control, and the development of new derivatives.

This guide, therefore, pivots to provide a comprehensive technical overview of the
spectroscopic data of 1,2-Benzisothiazol-3(2H)-one. We will delve into the intricacies of its *H
NMR, 88C NMR, IR, and MS spectra, providing not just the data itself, but also the underlying
principles and experimental considerations necessary for its accurate interpretation.

Chapter 1: The 1,2-Benzisothiazole Core and the
Significance of 1,2-Benzisothiazol-3(2H)-one

The 1,2-benzisothiazole ring system is a bicyclic heteroaromatic structure where a benzene
ring is fused to an isothiazole ring. This scaffold is a "privileged structure” in medicinal
chemistry, meaning it is a recurring motif in a variety of biologically active compounds. The
specific placement of the nitrogen and sulfur atoms in the five-membered ring imparts unique
electronic and steric properties that are conducive to interactions with biological targets.

1,2-Benzisothiazol-3(2H)-one is a prominent member of this family. Its synthesis is well-
established, often involving the cyclization of 2-mercaptobenzoic acid derivatives.[2] Its primary
commercial application is as a biocide in a wide array of products, including paints, adhesives,
and cleaning agents, owing to its ability to inhibit microbial growth. Furthermore, its chemical
reactivity makes it a versatile starting material for the synthesis of a diverse range of derivatives
with potential therapeutic applications, including antipsychotic agents.[3]

Chapter 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
It provides detailed information about the chemical environment of atomic nuclei, primarily
hydrogen (*H) and carbon-13 (13C).

'H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic
environment, and their proximity to other protons.
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A standardized protocol for acquiring the *H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is
as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube. The choice
of solvent is critical as it must dissolve the sample without contributing interfering signals in
the spectral regions of interest.

» Instrument Setup: The spectrum is typically recorded on a spectrometer operating at a
frequency of 300 MHz or higher. Higher field strengths provide better signal dispersion and
resolution.

o Data Acquisition: Key parameters to set include the spectral width, acquisition time,
relaxation delay, and the number of scans. For a routine spectrum, 16 to 64 scans are
usually sufficient to achieve a good signal-to-noise ratio.

» Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a
Fourier transform, followed by phase and baseline correction. The chemical shifts are
referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Figure 1: General workflow for NMR data acquisition and analysis.

The aromatic region of the *H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is complex due
to the coupling between the four protons on the benzene ring. The expected chemical shifts are
influenced by the electron-withdrawing nature of the fused isothiazolone ring.

] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)

H-4 ~8.0-8.2 d ~8.0

H-5 ~75-7.7 t ~7.5

H-6 ~7.6-7.8 t ~7.5

H-7 ~7.9-8.1 d ~8.0

N-H Variable (broad) S
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Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the concentration of the sample.

The downfield shift of H-4 and H-7 is attributed to the anisotropic effect of the carbonyl group
and the electron-withdrawing nature of the heteroatoms. The broad singlet for the N-H proton is
characteristic and its chemical shift can be highly variable and concentration-dependent.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

The protocol is similar to that for tH NMR, with the primary difference being the lower natural
abundance and gyromagnetic ratio of the 13C nucleus, which necessitates a greater number of
scans and a longer acquisition time. Proton decoupling is typically employed to simplify the
spectrum to a series of singlets, where each unique carbon atom gives rise to a single peak.

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon
atoms in the molecule.

Carbon Assignment Chemical Shift (8, ppm)
C=0 ~165-170
C-3a ~138 - 142
Cc-4 ~125-128
C-5 ~124 - 127
C-6 ~132 - 135
C-7 ~121 - 124
C-7a ~120 - 123

Note: The assignments are based on typical chemical shift ranges for similar structures and
may require 2D NMR experiments (like HSQC and HMBC) for unambiguous assignment.

The carbonyl carbon (C=0) is characteristically found at the most downfield position. The
quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons by their
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generally lower intensity.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. It is based on the principle that molecules absorb infrared radiation at specific
frequencies that correspond to the vibrational modes of their bonds.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a solid sample.

o Sample Preparation: A small amount of the solid 1,2-Benzisothiazol-3(2H)-one is placed
directly onto the ATR crystal.

o Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR
beam is passed through the crystal, and the resulting spectrum is recorded.

o Background Correction: A background spectrum of the empty ATR crystal is recorded and
subtracted from the sample spectrum to remove contributions from atmospheric CO2 and
water vapor.

Figure 2: Simplified workflow for ATR-IR spectroscopy.

The IR spectrum of 1,2-Benzisothiazol-3(2H)-one exhibits several characteristic absorption
bands that are diagnostic of its key functional groups.

Vibrational Mode Wavenumber (cm—1) Intensity

N-H Stretch ~3100 - 3300 Medium, Broad
Aromatic C-H Stretch ~3000 - 3100 Medium to Weak
C=0 Stretch (Amide) ~1640 - 1680 Strong

C=C Aromatic Stretch ~1580 - 1620 Medium

C-N Stretch ~1300 - 1350 Medium

C-S Stretch ~680 - 720 Weak
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The most prominent feature is the strong absorption band for the carbonyl (C=0) group of the
cyclic amide (lactam). The broadness of the N-H stretching band is indicative of hydrogen
bonding in the solid state.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It is used to determine the molecular weight of a compound and can provide
information about its structure through fragmentation patterns.

Electron lonization (El) is a hard ionization technique that often leads to significant
fragmentation, providing a characteristic "fingerprint” for a compound.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: The sample molecules are bombarded with a high-energy electron beam, which
ejects an electron to form a radical cation known as the molecular ion (M+e).

o Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

The mass spectrum of 1,2-Benzisothiazol-3(2H)-one will show a molecular ion peak
corresponding to its molecular weight.

lon m/z (Nominal Mass) Significance

[M]*e 151 Molecular lon

[M-CQ]*e 123 Loss of Carbon Monoxide
[CeHaS] e 108 Thiophenol Radical Cation
[CeHs]* 77 Phenyl Cation
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The molecular ion peak at m/z 151 is a key identifier. The fragmentation pattern, including the
loss of CO and the formation of fragments corresponding to the benzothiophene core, provides
further structural confirmation.

Conclusion

The spectroscopic characterization of 1,2-Benzisothiazol-3(2H)-one provides a unique and
identifiable fingerprint that is essential for its use in research and industry. The combination of
NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity. This
guide has outlined the fundamental principles, experimental protocols, and interpretation of the
key spectroscopic features of this important benzisothiazole derivative. By understanding these
spectroscopic signatures, researchers and drug development professionals can confidently
utilize 1,2-Benzisothiazol-3(2H)-one as a building block for the creation of new and innovative
molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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